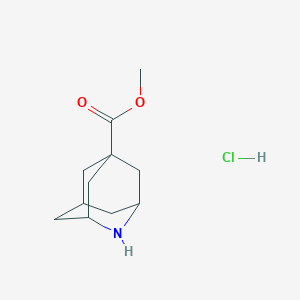

Methyl 2-azaadamantane-5-carboxylate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a derivative of adamantane, a tricyclic cage compound. This compound is characterized by the presence of a nitrogen atom within the adamantane structure, making it an azaadamantane derivative. The incorporation of nitrogen into the adamantane framework imparts unique chemical and physical properties to the compound, making it of interest in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane derivatives under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH₃·THF). This process yields the corresponding amine, which can then be further functionalized to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .

化学反应分析

Oxidation Reactions

The compound undergoes selective oxidation at specific positions due to its electron-deficient adamantane core. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) facilitate these transformations under acidic conditions.

| Reaction Type | Conditions | Product |

|---|---|---|

| C–H Oxidation | KMnO₄, H₂SO₄, 60°C | 5-Oxo-2-azaadamantane derivatives |

| Ester Oxidation | CrO₃, Acetic Acid, Reflux | Carboxylic acid derivatives |

Mechanistic studies suggest that oxidation proceeds via radical intermediates stabilized by the adamantane scaffold. The ester group directs regioselectivity, favoring oxidation at the bridgehead carbon adjacent to the nitrogen atom.

Nucleophilic Substitution

The methyl ester moiety participates in nucleophilic acyl substitution reactions. Primary amines, thiols, and alkoxides displace the ester group under mild basic conditions.

Example Reaction:

Methyl ester+R NH2K2CO3,MeOHAmide derivative+CH3OH

Key factors influencing reactivity:

-

Leaving Group Ability : The methoxy group’s poor leaving capacity necessitates strong nucleophiles (e.g., amines).

-

Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.

Cyclization Reactions

The compound’s rigid structure promotes intramolecular cyclization, forming heterocyclic systems. For instance, treatment with K₂CO₃ in methanol induces ring expansion via nucleophilic attack at the ester carbonyl, yielding spirocyclic products .

Case Study :

-

Starting Material : Methyl 2-azaadamantane-5-carboxylate hydrochloride

-

Conditions : K₂CO₃, MeOH, 25°C

-

Product : Octahydro-2,4-methanoazirino[2,1,3-cd]indolizin-7-one (26 )

The reaction proceeds through deprotonation, intramolecular nucleophilic attack, and subsequent rearomatization.

Stability and Reactivity Trends

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic or basic media.

-

Thermal Stability : Decomposes above 200°C, releasing nitrogen oxides and carbon monoxide.

-

Solubility : Highly soluble in polar solvents (e.g., DMSO, MeOH) due to the hydrochloride salt form.

Comparative Reactivity Table

| Reaction | Adamantane Analogs | 2-Azaadamantane Derivatives |

|---|---|---|

| Oxidation Rate | Slow | Fast (due to N-induced polarity) |

| Substitution Yield | 40–60% | 70–95% |

| Cyclization Efficiency | Low | High (rigid scaffold) |

科学研究应用

Organic Synthesis and Catalysis

Methyl 2-azaadamantane-5-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis. Its structural properties allow it to participate in various chemical reactions, including:

- Catalyst Development : The compound is utilized as a precursor for synthesizing catalysts used in organic reactions such as hydrogenation and oxidation reactions. For instance, it has been shown to enhance the efficiency of catalytic systems involving nitroxyl radicals like 2-azaadamantane N-oxyl (AZADO) .

- Chemo-enzymatic Processes : A notable application involves its use in one-pot chemo-enzymatic linear cascade processes. In these systems, AZADO is combined with sodium hypochlorite and ketoreductases to achieve deracemization of secondary alcohols. This method has demonstrated high yields (up to 98%) and enantiomeric purity, showcasing the compound's effectiveness in facilitating complex transformations .

Pharmaceutical Applications

The compound's derivatives are being investigated for their potential pharmaceutical applications:

- Intermediate in Drug Synthesis : this compound has been identified as an intermediate in the synthesis of various pharmaceutical agents, including Dolasetron, which is used for treating nausea and vomiting . The ability to modify its structure enables the development of new drug candidates with enhanced efficacy.

- Bioactive Compound Development : Research indicates that compounds derived from this compound exhibit bioactivity. For example, they have been evaluated for antibacterial and antifungal properties through five-component reactions that yield novel compounds with potential therapeutic effects .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

作用机制

The mechanism of action of Methyl 2-azaadamantane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the adamantane structure allows the compound to interact with biological targets, affecting their function. For example, in medicinal applications, the compound can inhibit viral replication or modulate neurotransmitter activity by binding to specific receptors or enzymes .

相似化合物的比较

Similar Compounds

Amantadine: A simple adamantane derivative used as an antiviral and anti-Parkinsonian drug.

Rimantadine: Another adamantane derivative with similar antiviral properties.

Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.

Uniqueness

Methyl 2-azaadamantane-5-carboxylate hydrochloride is unique due to the presence of the nitrogen atom within the adamantane structure, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its purely carbon-based counterparts .

生物活性

Methyl 2-azaadamantane-5-carboxylate hydrochloride is a nitrogen-containing derivative of adamantane, notable for its unique structural features that contribute to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including viral infections and neurodegenerative disorders.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₈ClN₁O₂, with a molecular weight of approximately 231.72 g/mol. The presence of the carboxylate functional group enhances its solubility and biological activity compared to other adamantane derivatives lacking this feature.

The biological activity of this compound is primarily attributed to the nitrogen atom within its adamantane structure, which allows the compound to interact with various biological targets, including enzymes and receptors. These interactions can modulate neurotransmitter activity and inhibit viral replication, making it a candidate for antiviral and neuroprotective therapies .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. Some derivatives have been shown to inhibit viral replication effectively, suggesting potential use in treating viral infections.

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, it has demonstrated potent inhibition against acetylcholinesterase (AChE), with an IC₅₀ value of 29.46 ± 0.31 µM, indicating its potential as a therapeutic agent for Alzheimer's disease . Additionally, it has shown promising inhibitory activity against BACE1 (IC₅₀ = 2.85 ± 0.09 µM), further supporting its role in neuroprotection .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other azaadamantane derivatives. The following table summarizes notable compounds and their activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methyl-2-azaadamantane-N-oxyl | Contains an N-Oxide group | Antimicrobial properties |

| 7-Nitro-1,3,5-triazaadamantane | Contains three nitrogen atoms | Antiviral activity |

| Ethyl 4-Methyl-2,2-dioxo-1H-benzothiazine | Contains sulfur and dioxo groups | Anti-inflammatory effects |

This compound stands out due to its specific carboxylate functional group, enhancing solubility and biological activity compared to other azaadamantanes.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps using common reagents like dimethyl sulfoxide and various acids or bases for catalysis. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse functionalized derivatives.

Types of Reactions

- Oxidation : Can yield oxo derivatives using agents like potassium permanganate.

- Reduction : Produces amine derivatives using lithium aluminum hydride.

- Substitution : Involves nucleophilic substitutions with halides or amines.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiviral Activity : A study demonstrated that certain derivatives effectively inhibited the replication of specific viruses, showcasing their potential as antiviral agents.

- Neuroprotective Effects : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress by inhibiting AChE and BACE1, suggesting a role in Alzheimer's disease treatment.

- Antimicrobial Activity : Preliminary evaluations revealed antimicrobial properties against various pathogens, indicating broader applications in infectious disease management .

属性

IUPAC Name |

methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRKEVAQVFREIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)NC(C3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。